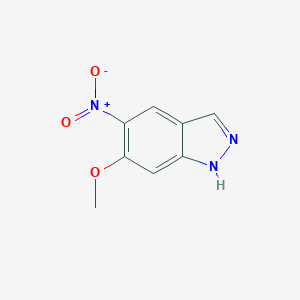

6-Methoxy-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-3-6-5(4-9-10-6)2-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULAONDBWZZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570924 | |

| Record name | 6-Methoxy-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-75-0 | |

| Record name | 6-Methoxy-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-5-nitro (1H)indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-Methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Methoxy-5-nitro-1H-indazole (CAS No: 152626-75-0).[1][2] Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide combines reported information for closely related analogs with predicted properties to offer a valuable resource for researchers. All predicted data are clearly indicated.

Chemical and Physical Properties

This compound is a nitroindazole derivative with a molecular formula of C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol .[2] It is recognized as a useful intermediate in pharmaceutical synthesis.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| CAS Number | 152626-75-0 | [1][2] |

| Melting Point | Predicted: 200-210 °C | Based on similar nitroindazoles[3] |

| Boiling Point | Predicted: >300 °C (decomposes) | Based on related compounds |

| pKa | Predicted: 13-14 | Based on related indazoles |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water and non-polar organic solvents. | Based on the structure and data for similar compounds[4] |

| Appearance | Likely a yellow or orange solid | Based on related nitroaromatic compounds[5] |

Spectroscopic Data (Predicted)

2.1. Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~8.3 | s | 1H | H-4 |

| ~7.8 | s | 1H | H-7 |

| ~4.0 | s | 3H | OCH₃ |

2.2. Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-6 |

| ~142 | C-5 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~120 | C-3a |

| ~115 | C-7 |

| ~105 | C-4 |

| ~57 | OCH₃ |

2.3. Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1550-1500 | Strong | Asymmetric NO₂ Stretch |

| 1350-1300 | Strong | Symmetric NO₂ Stretch |

| ~1280 | Strong | Aryl Ether C-O Stretch |

2.4. Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]⁺ |

| 178 | Medium | [M - CH₃]⁺ |

| 163 | Medium | [M - NO]⁺ |

| 147 | High | [M - NO₂]⁺ |

| 133 | Medium | [M - NO - CH₃]⁺ |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be devised based on established methods for indazole synthesis. A likely precursor is 6-methoxy-1-tetralone.

3.1. Proposed Synthesis of this compound

This proposed synthesis involves two key steps: the nitration of 6-methoxy-1-tetralone to produce 6-methoxy-5-nitro-1-tetralone, followed by the formation of the indazole ring.

Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone (Precursor)

-

Materials: 6-methoxy-1-tetralone, acetic anhydride, nitric acid (65%), acetic acid.

-

Procedure:

-

Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.

-

Slowly add a pre-mixed solution of nitric acid (65%) in acetic acid dropwise over 2 hours, maintaining the temperature at 0 °C.

-

Stir the mixture for an additional 2 hours at 0 °C.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography to yield 6-methoxy-5-nitro-1-tetralone.[6]

-

Step 2: Formation of the Indazole Ring (Proposed)

-

Materials: 6-methoxy-5-nitro-1-tetralone, hydrazine hydrate, acetic acid.

-

Procedure:

-

Reflux a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) and hydrazine hydrate (excess) in glacial acetic acid for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain this compound.

-

3.2. General Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Biological Activity and Signaling Pathways

While the specific biological activity and mechanism of action of this compound have not been extensively studied, its structural features suggest potential activities based on related compounds. Nitroindazole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and neurological applications.

A significant target for many 6-nitroindazole compounds is nitric oxide synthase (NOS).[7] NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Inhibition of NOS can have therapeutic effects in conditions associated with excessive NO production, such as neurodegenerative diseases and certain cancers.[7]

The antiproliferative activity of related 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been demonstrated against lung carcinoma cell lines, with IC₅₀ values in the low micromolar range.[6] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of new anticancer agents.

Visualizations

5.1. Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis of this compound.

5.2. Conceptual Signaling Pathway: NOS Inhibition

Caption: A conceptual diagram illustrating the potential inhibition of Nitric Oxide Synthase by this compound.

References

- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE | 152626-75-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 952183-46-9 Cas No. | 7-Bromo-4-methyl-5-nitro-1H-indazole | Matrix Scientific [matrixscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-5-nitro-1H-indazole

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 6-methoxy-5-nitro-1H-indazole, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document outlines a plausible synthetic route, details the key spectroscopic techniques for characterization, and presents the expected analytical data in a structured format.

Chemical Identity and Properties

This compound is a substituted indazole with the chemical formula C₈H₇N₃O₃ and a molecular weight of 193.16 g/mol . Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring, makes it a valuable intermediate in medicinal chemistry.

| Property | Value |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 152626-75-0[1][2] |

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized starting from 6-methoxy-1-tetralone. This involves nitration followed by the formation of the indazole ring.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of 6-Methoxy-5-nitro-1-tetralone

This protocol is adapted from a known procedure for the synthesis of similar compounds.[3]

-

Dissolution: Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.

-

Nitration: Add a mixture of 65% nitric acid and acetic acid dropwise over a period of 2 hours, maintaining the temperature at 0°C.

-

Stirring: Stir the reaction mixture for an additional 2 hours at 0°C.

-

Work-up: Add water to the resulting solid and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue using silica gel chromatography to yield 6-methoxy-5-nitro-1-tetralone.

Experimental Protocol: Synthesis of this compound

This generalized protocol is based on the reaction of α,β-unsaturated ketones with hydrazines to form the indazole ring.[3]

-

Reaction Mixture: To a solution of 6-methoxy-5-nitro-1-tetralone (1.0 eq) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate (a slight excess).

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by filtration and wash with a cold solvent.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic methods. The logical workflow for its structure elucidation is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the N-H proton of the indazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H |

| ~8.5 | s | 1H | H-4 |

| ~7.5 | s | 1H | H-7 |

| ~8.1 | s | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-6 |

| ~142 | C-5 |

| ~140 | C-7a |

| ~135 | C-3a |

| ~120 | C-3 |

| ~115 | C-4 |

| ~100 | C-7 |

| ~56 | -OCH₃ |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated m/z | 193.05 [M+H]⁺ |

| Expected Molecular Ion | [C₈H₇N₃O₃+H]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1550-1500 | Asymmetric NO₂ stretch |

| 1350-1300 | Symmetric NO₂ stretch |

| 1250-1000 | C-O stretch (methoxy) |

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic approach involving targeted synthesis and comprehensive spectroscopic analysis. The predicted data presented in this guide, derived from the analysis of analogous compounds, provides a robust framework for the characterization of this molecule. This information is critical for its potential application in the development of novel therapeutic agents.

References

An In-depth Technical Guide to 6-Methoxy-5-nitro-1H-indazole (CAS: 152626-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-5-nitro-1H-indazole, a heterocyclic compound with potential applications in pharmaceutical research and development. This document details the compound's chemical identity, physicochemical properties, and a potential synthetic route. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related nitroindazole derivatives to provide insights into its potential biological activities, including antiproliferative and antibacterial effects. The guide also includes a detailed, generalized experimental protocol for the synthesis of related nitroindazoles and for biological screening assays.

Chemical and Physical Properties

This compound is a substituted indazole with the chemical formula C₈H₇N₃O₃.[1] The presence of a methoxy group and a nitro group on the indazole core suggests its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| CAS Number | 152626-75-0 | This compound |

| Molecular Formula | C₈H₇N₃O₃[1] | This compound |

| Molecular Weight | 193.16 g/mol [2][3] | This compound |

| Appearance | Light cream to light brown powder (Predicted) | Based on 5-Nitro-1H-indazole and 6-Nitro-1H-indazole[4][5] |

| Melting Point | 179 - 183 °C | 6-Nitro-1H-indazole[5] |

| Melting Point | 207 - 211 °C | 5-Nitro-1H-indazole[4] |

Synthesis

A general and established method for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by cyclization. A plausible synthetic route to this compound is through the nitrosation and ring closure of 2-methyl-4-methoxy-5-nitroaniline.

A patented process for the preparation of substituted indazoles from 2-methylacetanilides provides a basis for a potential synthetic protocol.[6] The reaction typically involves the treatment of the substituted 2-methylacetanilide with an alkali metal nitrite, such as sodium nitrite, in the presence of an alkanoic acid and a dehydrating agent.[6]

Experimental Protocol: General Synthesis of a Substituted Nitroindazole

This protocol is a generalized procedure based on the synthesis of related nitroindazoles and may require optimization for the synthesis of this compound.

Materials:

-

Substituted 2-methyl-nitroaniline (starting material)

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite

-

Ice

-

Benzene (or other suitable extraction solvent)

-

5% Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

Acetylation: The substituted 2-methyl-nitroaniline is acetylated by reacting it with acetic anhydride in glacial acetic acid. This is an exothermic reaction and may require cooling.

-

Nitrosation: The resulting acetanilide solution is cooled in an ice bath, and a stream of nitrous gases (generated, for example, by the reaction of nitric acid with sodium nitrite) is passed through the solution while maintaining a low temperature (e.g., 1-4 °C).[7] The completion of the nitrosation is indicated by a persistent color change.[7]

-

Cyclization and Isolation: The N-nitroso-acetotoluidide solution is then poured into ice water, leading to the separation of an oil. This oil is extracted with a suitable organic solvent like benzene.[7] The organic extract is washed, dried, and the solvent is removed. The resulting crude product is then hydrolyzed, typically by heating with a base such as sodium hydroxide, to yield the indazole.

-

Purification: The crude indazole is purified by acidification to precipitate the product, followed by filtration, washing, and drying. Further purification can be achieved by recrystallization or column chromatography.

Diagram 1: General Synthetic Workflow for Substituted Indazoles

References

- 1. 6-METHOXY-5-NITRO (1H)INDAZOLE,(CAS# 152626-75-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 6-Methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core functionalized with a methoxy and a nitro group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectral characterization. Furthermore, it explores the potential biological activities of this class of compounds, drawing on data from related nitroindazole derivatives to highlight its therapeutic promise.

Chemical Identity and Physical Properties

This compound, with the CAS number 152626-75-0, possesses the molecular formula C₈H₇N₃O₃. While extensive experimental data on its physical properties are not widely published, data from commercial suppliers and related compounds allow for an estimation of its key characteristics. It is typically supplied as a solid.

| Property | Value | Source |

| Molecular Weight | 193.16 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₈H₇N₃O₃ | --INVALID-LINK-- |

| CAS Number | 152626-75-0 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

A general representation of indazole synthesis from an o-toluidine precursor is outlined below:

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

A potential synthesis could be adapted from known procedures for similar indazoles:

-

Nitration of 4-methoxy-2-methylaniline: The starting material, 4-methoxy-2-methylaniline, would first be nitrated to introduce the nitro group at the 5-position. This is a critical step that requires careful control of reaction conditions to ensure regioselectivity.

-

Diazotization: The resulting 2-methyl-4-methoxy-5-nitroaniline would then undergo diazotization using a reagent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).

-

Cyclization: The diazonium salt intermediate would then spontaneously cyclize, with the diazonium group attacking the methyl group to form the pyrazole ring of the indazole system.

-

Purification: The crude product would be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the indazole ring system, the electron-donating methoxy group, and the electron-withdrawing nitro group.

Reactivity of the Indazole Ring

The indazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be influenced by the directing effects of the existing methoxy and nitro groups. The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.

Reactivity of the Nitro Group

The nitro group is susceptible to reduction to an amino group, which is a key transformation for the synthesis of various derivatives. This reduction can be achieved using a variety of reducing agents.

Figure 2: Reduction of the nitro group in this compound.

Experimental Protocol: Reduction of the Nitro Group (General)

A general procedure for the reduction of a nitro group on an indazole ring is as follows:

-

Dissolution: The nitroindazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

Addition of Catalyst: A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration and Concentration: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the aminoindazole derivative.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a signal for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the indazole ring and the methoxy group. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ).

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, the broader class of nitroindazole derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group is often crucial for their biological effects.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range.[1] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of novel anticancer agents.

Antileishmanial and Antiparasitic Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents. These compounds have shown inhibitory activity against different Leishmania species. The nitro group is often a key pharmacophore in antiparasitic drugs, and its presence in the 6-position of the indazole ring appears to be favorable for this activity.

Antibacterial Activity

The antibacterial potential of nitroindazoles has also been explored. The general structural motif of nitroaromatic compounds is found in several antibacterial agents, and it is plausible that this compound and its derivatives could exhibit activity against various bacterial strains.

The general workflow for the discovery of new drug candidates from a library of synthesized nitroindazole compounds can be visualized as follows:

References

6-Methoxy-5-nitro-1H-indazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Methoxy-5-nitro-1H-indazole, a heterocyclic aromatic organic compound of interest in medicinal chemistry and drug discovery. This guide consolidates key molecular data, outlines a representative synthetic protocol, and presents a conceptual workflow for its characterization.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₈H₇N₃O₃ | [1][2] |

| Molecular Weight | 193.16 g/mol | [1][2] |

| CAS Number | 152626-75-0 | [1][2] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a substituted indazole derivative, adapted from methodologies reported for analogous compounds. This serves as a foundational procedure that can be optimized for the specific synthesis of this compound.

Representative Synthesis of a Nitro-Indazole Scaffold

This protocol is based on the general synthesis of nitro-indazole derivatives, which often involves the reaction of an appropriate precursor with a nitrating agent, followed by cyclization to form the indazole ring.

Materials:

-

Substituted methoxy-tetralone or a similar precursor

-

Nitric acid (65%)

-

Acetic anhydride

-

Acetic acid

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Aromatic aldehyde

Procedure:

-

Nitration of the Precursor:

-

Dissolve the starting material (e.g., 6-methoxy-1-tetralone) in acetic anhydride in an ice bath.

-

A mixture of nitric acid in acetic acid is added dropwise over a period of 2 hours, maintaining the temperature at 0°C.

-

The reaction mixture is stirred for an additional 2 hours at 0°C.

-

The resulting solid is treated with water to precipitate the nitrated intermediate.

-

-

Formation of Chalcone:

-

The nitrated intermediate is then subjected to a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of sodium hydroxide in ethanol to yield the corresponding chalcone.

-

-

Cyclization to form the Indazole Ring:

-

The synthesized chalcone is reacted with hydrazine in acetic acid to yield the final substituted benzo[g]indazole product.

-

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and catalysts for the specific synthesis of this compound.

Conceptual Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound. This process ensures the purity and structural integrity of the synthesized compound before its use in further research applications.

Caption: Workflow for Synthesis and Characterization.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-Methoxy-5-nitro-1H-indazole. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. Furthermore, a detailed, proposed synthetic protocol is provided to facilitate its preparation and characterization in a laboratory setting. All quantitative data, including predicted spectroscopic values, are summarized in structured tables for clarity.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₇N₃O₃ |

| Molecular Weight | 193.16 g/mol [1] |

| CAS Number | 152626-75-0[1] |

| Predicted Boiling Point | 426.5±25.0 °C[1] |

| Predicted Density | 1.475±0.06 g/cm³[1] |

| Predicted pKa | 12.00±0.40[1] |

| Appearance | Light yellow to khaki solid[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established data for similar nitro- and methoxy-substituted indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N1-H |

| ~8.3 | s | 1H | H-7 |

| ~8.1 | s | 1H | H-4 |

| ~4.0 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-6 |

| ~141.0 | C-5 |

| ~138.0 | C-7a |

| ~135.0 | C-3 |

| ~121.0 | C-3a |

| ~115.0 | C-7 |

| ~110.0 | C-4 |

| ~57.0 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 (broad) | N-H Stretch |

| ~3100 | C-H Aromatic Stretch |

| ~2950 | C-H Aliphatic Stretch |

| ~1520 | NO₂ Asymmetric Stretch |

| ~1340 | NO₂ Symmetric Stretch |

| ~1280 | C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₈H₇N₃O₃ |

| Calculated Exact Mass | 193.0487 |

| Predicted [M+H]⁺ | 194.0566 |

Experimental Protocols

The following sections detail a proposed synthetic route and the methodologies for acquiring the spectroscopic data for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached from 6-methoxy-1-tetralone. The proposed pathway involves nitration, followed by a condensation reaction to form a chalcone, and subsequent cyclization with hydrazine.

Step 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone

-

Dissolution: Dissolve 6-methoxy-1-tetralone (1.0 eq) in acetic anhydride in an ice bath.

-

Nitration: Add a pre-mixed solution of 65% nitric acid in acetic acid dropwise to the solution over 2 hours, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture for an additional 2 hours at 0 °C.

-

Work-up: Add water to the reaction mixture and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue by silica gel chromatography.

Step 2: Synthesis of the Chalcone Intermediate

-

Reaction Mixture: Prepare a mixture of 6-methoxy-5-nitro-1-tetralone (1.0 eq) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.2 eq) in ethanol.

-

Base Addition: Add a pellet of sodium hydroxide to the mixture.

-

Reaction: Stir the mixture at room temperature for 7 hours.

-

Isolation: Filter the resulting solid and wash with ethanol and water to obtain the pure chalcone.

Step 3: Synthesis of this compound

-

Reaction Mixture: Reflux the chalcone intermediate with hydrazine hydrate in glacial acetic acid.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Spectroscopic Characterization Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly on a diamond ATR accessory.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the characterization of this compound.

Caption: Proposed synthetic pathway for this compound.

Caption: General workflow for the characterization of the synthesized compound.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Nitroindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of nitroindazole derivatives, compounds of significant interest in medicinal chemistry and drug development. A thorough understanding of their structural characterization is paramount, and NMR spectroscopy serves as a critical analytical technique for elucidating the molecular architecture of these molecules. This document details experimental protocols, presents a comparative analysis of spectral data, and visualizes key workflows for the structural analysis of nitroindazole derivatives.

Introduction to NMR Spectroscopy of Nitroindazoles

Nitroindazoles are a class of heterocyclic compounds characterized by an indazole core substituted with one or more nitro groups. The position of the nitro group, along with other substituents, significantly influences the electronic environment of the molecule, leading to distinct chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra. These spectral fingerprints are invaluable for confirming chemical structures, assessing purity, and understanding structure-activity relationships.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. Below are detailed methodologies for the preparation of samples and the acquisition of NMR data for nitroindazole derivatives.[1]

Sample Preparation

-

Solvent Selection : The choice of a suitable deuterated solvent is critical and depends on the solubility of the nitroindazole derivative and the specific protons to be observed. Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1] For observing the exchangeable N-H proton of the indazole ring, DMSO-d₆ is often the preferred solvent.[1]

-

Concentration : A concentration of 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good quality spectra.[1]

-

Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.[1]

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker ARX 400.[2]

¹H NMR Spectroscopy:

-

Spectrometer Tuning : The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.[1]

-

Pulse Angle : A 30-45° pulse angle is typically used.[1]

-

Relaxation Delay : A relaxation delay of 1-2 seconds is set between pulses.[1]

-

Acquisition Time : The free induction decay (FID) is acquired over 2-4 seconds.[1]

-

Number of Scans : Depending on the sample concentration, 8 to 64 scans are generally acquired to achieve an adequate signal-to-noise ratio.[1]

¹³C NMR Spectroscopy:

-

Decoupling : Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each carbon atom.[1]

-

Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 or more) is typically required.[1]

-

Spectral Width : A spectral width appropriate for the expected chemical shift range of aromatic and aliphatic carbons is used.

-

Advanced Techniques : Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups.[1]

Data Processing

-

Fourier Transform : The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.[1]

-

Phasing and Baseline Correction : The spectrum is phased and the baseline is corrected to ensure accurate integration and peak identification.

-

Referencing : The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of nitroindazole derivatives. The data is compiled from various research articles to provide a comparative overview. The standard numbering for the indazole ring is used for signal assignment.

¹H NMR Data of Nitroindazole Derivatives

| Compound | Solvent | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-7 (δ, ppm) | Other Protons (δ, ppm) |

| 5-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | - | 8.98 (s) | - | 7.29 (d, J=9.2) | 11.84 (br, 1H, NH), 8.26 (d, J=9.2, 1H, H-6), 7.98 (d, J=7.8, 2H, Ar-H), 7.62-7.53 (m, 3H, Ar-H) |

| 6-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | - | 8.14-8.07 (m) | 8.26 (s) | 7.98-7.96 (m) | 11.63 (br, 1H, NH), 7.61-7.51 (m, 3H, Ar-H) |

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole[2] | CD₃COCD₃ | - | 8.37-8.29 (m) | 8.59 (s) | 8.08-8.06 (m) | 13.33 (br, 1H, NH), 8.37-8.29 (m, 4H, Ar-H) |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole[2] | CD₃COCD₃ | - | 8.22 (d, J=8.1) | 8.60 (s) | 8.10-8.05 (m) | 13.08 (br, 1H, NH), 8.60 (s, 1H, Ar-H), 8.48 (d, J=8.1, 1H, Ar-H), 8.10-8.05 (m, 2H, Ar-H), 7.97 (d, J=6.0, 1H, Ar-H), 7.58 (d, J=3.3, 2H, Ar-H) |

| (4-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.41 | - | 7.59 | 7.82 | 6.13 (CH₂), 6.89 (OH) |

| (5-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.78 | 8.71 | - | 7.85 | 6.13 (CH₂), 6.94 (OH) |

| (6-Nitro-1H-indazol-1-yl)methanol[3] | DMSO-d₆ | 8.61 | 8.10 | 8.73 | - | 6.14 (CH₂), 6.96 (OH) |

¹³C NMR Data of Nitroindazole Derivatives

| Compound | Solvent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |

| 5-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | 148.67 | 122.14 | 119.18 | 143.39 | 120.37 | 110.60 | 142.96 | 131.72, 129.35, 127.81 (Phenyl-C) |

| 6-Nitro-3-phenyl-1H-indazole[2] | CDCl₃ | 146.56 | 124.13 | 116.19 | 122.07 | 146.99 | 106.96 | 140.32 | 132.02, 129.27, 129.17, 127.72 (Phenyl-C) |

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole[2] | CD₃COCD₃ | 143.11 | 124.55 | 116.70 | 122.17 | 147.10 | 108.12 | 141.40 | 147.93, 139.67, 128.22, 124.05 (Aryl-C) |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole[2] | CD₃COCD₃ | 145.44 | 124.40 | 116.11 | 122.76 | 147.15 | 107.88 | 141.49 | 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70 (Naphthyl-C) |

| (4-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 134.9 | 121.2 | 138.8 | 114.7 | 123.6 | 109.8 | 141.2 | 72.8 (CH₂) |

| (5-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 136.9 | 123.4 | 119.1 | 143.1 | 120.3 | 110.5 | 143.1 | 72.9 (CH₂) |

| (6-Nitro-1H-indazol-1-yl)methanol (Calculated)[3] | - | 135.2 | 124.2 | 116.0 | 121.6 | 147.2 | 109.0 | 140.0 | 72.9 (CH₂) |

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the key workflows in the NMR analysis of nitroindazole derivatives.

References

Biological activity of nitro-substituted indazoles

An In-depth Technical Guide on the Biological Activity of Nitro-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The introduction of a nitro group (–NO₂) to the indazole ring system significantly modulates the molecule's electronic properties, often enhancing its biological efficacy and conferring new activities. Nitroindazoles have emerged as a promising class of compounds in drug discovery, demonstrating significant potential in therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.[2]

The position of the nitro group on the indazole ring is a critical determinant of biological activity.[2] For instance, 5-nitro and 6-nitro indazole derivatives have shown potent anticancer and antimicrobial effects, while 7-nitroindazole is a well-known selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] This guide provides a comprehensive overview of the diverse biological activities of nitro-substituted indazoles, presenting key quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the field of drug development.

Anticancer Activity

Nitro-substituted indazoles have demonstrated significant antiproliferative effects against a variety of cancer cell lines. The 6-nitro substitution, in particular, has been identified as a key contributor to the cytotoxic effects of these compounds.[2]

Quantitative Data: Antiproliferative Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles (11a, 11b, 12a, 12b) | NCI-H460 (Lung) | 5 - 15 | - | - | [2][5][6] |

| Indazole-pyrimidine hybrid (4f) | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 | [7] |

| Indazole-pyrimidine hybrid (4i) | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 | [7] |

| Indazole-pyrimidine hybrid (4a) | A549 (Lung) | 3.304 | Doxorubicin | 7.35 | [7] |

| Indazole-pyrimidine hybrid (4i) | A549 (Lung) | 2.305 | Doxorubicin | 7.35 | [7] |

| Indazole-pyrimidine hybrid (4i) | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29 | [7] |

| C5-substituted sulfonamide derivative (53d) | Aurora A Kinase | 0.026 | - | - | [8] |

Antimicrobial and Antiparasitic Activity

Nitro-heterocyclic compounds are a cornerstone in treating infectious diseases.[2] The mechanism of action often involves the reduction of the nitro group within the pathogen, leading to the formation of cytotoxic radicals.[9][10][11]

Antiparasitic Activity

Nitroindazoles have shown potent activity against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.[2][12] Derivatives of 3-chloro-6-nitro-1H-indazole and 5-nitroindazoles have been particularly noted for their antileishmanial and trypanocidal effects.[1][2][13]

| Compound Class/Derivative | Parasite Species | Activity / IC₅₀ (µM) | Citation |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum | Moderate to strong inhibition | [1] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (epimastigotes) | 1.1 ± 0.3 | [13] |

| 5-nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (trypomastigotes) | 5.4 ± 1.0 | [13] |

Antibacterial and Antifungal Activity

Certain nitroindazole derivatives have been evaluated for their effects against pathogenic bacteria and fungi.

| Compound Class/Derivative | Organism | MIC (µg/mL) | Citation |

| 6-Nitro-benzo[g]indazole (13b) | Neisseria gonorrhoeae | 62.5 | [5][6][14] |

| 6-Nitro-benzo[g]indazole (12a) | Neisseria gonorrhoeae | 250 | [5][6][14] |

| 5-Nitro indazole acetamides (with fluorine/morpholine) | Mycobacterium tuberculosis H37Rv | 1.6 | [3] |

| 5-Nitro indazole acetamides (with ethyl/methoxy) | Aspergillus niger, Candida albicans | 50 | [3] |

Anti-inflammatory Activity

Indazole derivatives, including 6-nitroindazole, have demonstrated significant anti-inflammatory properties.[15] Their mechanism is believed to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC₅₀ (µM) | Citation |

| Indazole | TNF-α Inhibition | 220.11 | [15] |

| 5-Aminoindazole | TNF-α Inhibition | 230.19 | [15] |

| 6-Nitroindazole | TNF-α Inhibition | > 250 (29% inhibition at 250 µM) | [15] |

| Indazole | COX-2 Inhibition | 23.42 | [15] |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [15] |

| 6-Nitroindazole | COX-2 Inhibition | 15.67 | [15] |

Neuroprotective and Cardiovascular Effects

7-Nitroindazole is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over other NOS isoforms.[4][17][18] This selectivity makes it a valuable tool for studying the role of nitric oxide (NO) in the central nervous system and cardiovascular system.

-

Neuroprotection: By inhibiting nNOS, 7-nitroindazole can prevent the formation of peroxynitrite, a toxic species formed from the reaction of NO with superoxide radicals, which contributes to neuronal damage in ischemic events and neurodegenerative diseases.[17][19] Studies have shown that 7-nitroindazole provides significant neuroprotection against neuronal death in models of global cerebral ischemia and MPTP-induced neurotoxicity.[17][19]

-

Cardiovascular Effects: Long-term administration of 7-nitroindazole has been shown to have an anti-hypertrophic effect on the heart and reduce the wall thickness of major arteries.[18][20] However, it can also cause pressure-independent cardiac and arterial wall hypotrophy, indicating complex effects on the cardiovascular system.[18]

Mechanisms of Action

The diverse biological activities of nitroindazoles stem from several distinct mechanisms of action, which are often dependent on the specific isomer and substitution pattern.

Anticancer: Kinase Inhibition

Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[21] By blocking the activity of kinases like VEGFR or Aurora kinases, these compounds can halt tumor angiogenesis and cell proliferation.[21][22]

Caption: Nitro-indazoles inhibit kinase signaling pathways in cancer cells.

Antiparasitic: Reductive Activation and Oxidative Stress

The efficacy of nitro-aromatic compounds against anaerobic parasites is dependent on the reductive activation of the nitro group by parasite-specific enzymes like nitroreductases.[10][13] This process generates highly reactive nitro-anion radicals that can induce severe oxidative stress, damaging essential macromolecules and leading to parasite death.[10]

Caption: Antiparasitic mechanism via reductive activation of nitro-indazoles.

Neuroprotection: Selective nNOS Inhibition

In neurological contexts, excitotoxicity can lead to an overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). This excess NO reacts with superoxide to form the highly damaging peroxynitrite anion (ONOO⁻). 7-Nitroindazole selectively inhibits nNOS, breaking this toxic cycle.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Ascendancy of Nitroindazoles: A Technical Guide to Synthesis and Biological Frontiers

For Immediate Release

In the dynamic landscape of medicinal chemistry, the indazole scaffold continues to emerge as a privileged structure, with its nitro-substituted derivatives demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the discovery and synthesis of novel nitroindazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The guide details synthetic methodologies, presents quantitative biological data, and visualizes key experimental and biological pathways.

Nitroindazoles have garnered significant attention for their potential therapeutic applications, ranging from oncology and infectious diseases to neurology.[1][2][3] The strategic placement of the nitro group on the indazole core profoundly influences the molecule's physicochemical properties and biological targets.[2] This guide delves into the synthesis and activity of various isomers, including 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole derivatives, offering a comparative analysis of their therapeutic potential.

Data Presentation: A Quantitative Overview of Biological Activity

The biological evaluation of novel nitroindazole compounds has yielded a wealth of quantitative data, underscoring their potential as potent therapeutic agents. The following tables summarize the inhibitory and cytotoxic activities of various nitroindazole derivatives against a range of biological targets.

Table 1: Anticancer and Antileishmanial Activity of Nitroindazole Derivatives

| Compound Class | Target Cell Line / Organism | Activity (IC₅₀) | Reference(s) |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [2][4] |

| 5-Nitroindazole Derivatives | TK-10 and HT-29 cell lines | Moderate antineoplastic activity | [5] |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania infantum | 4 - 117 μM | [3][6] |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania major | 38 μM | [6] |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania tropica | 76 - 186 μM | [3][6] |

| 5-Nitroindazole Derivatives | Trypanosoma cruzi | IC₅₀ < 10 μM | [7] |

Table 2: Antimicrobial and Antitubercular Activity of Nitroindazole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference(s) |

| 2-Azetidinone derivatives of 6-nitro-1H-indazole | M. tuberculosis | 1.25-2.50 μg/mL | [8] |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | N. gonorrhoeae | 62.5 - 250 μg/mL | [4] |

| 5-Nitroindazole Acetamides | M. tuberculosis H37Rv | As low as 1.6 μg/mL | [9] |

| 5-Nitroindazole Acetamides | Aspergillus niger, Candida albicans | 50 μg/mL | [9] |

Experimental Protocols: Synthesizing the Core Scaffolds

The synthesis of nitroindazole derivatives often involves multi-step reaction sequences, requiring careful control of reaction conditions to achieve desired yields and purity. Below are detailed methodologies for the synthesis of key nitroindazole precursors and derivatives.

Synthesis of 5-Nitroindazole

This protocol describes the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[10]

Materials:

-

2-amino-5-nitrotoluene

-

Glacial acetic acid

-

Sodium nitrite

-

Deionized water

-

Methanol

-

Decolorizing charcoal

Procedure:

-

Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

-

Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water all at once. The temperature should not exceed 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand for 3 days at room temperature.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 ml of water to the residue and stir to form a slurry.

-

Filter the product, wash thoroughly with cold water, and dry at 80–90°C.

-

Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.

Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol details the synthesis of 6-nitro-1H-indazole-3-carbaldehyde from 6-nitroindole via a nitrosation reaction.[11][12]

Materials:

-

6-nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrosating Agent: In a reaction flask, dissolve sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water. Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution at 0°C.

-

Reaction with 6-nitroindole: In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF. Add the solution of 6-nitroindole to the nitrosating mixture at 0°C.

-

Heat the reaction mixture to 80°C and stir for 6 hours.

-

Work-up and Purification: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Azetidinone Derivatives of 6-Nitro-1H-indazole

This multi-step synthesis starts from 6-nitro-1H-indazole.[13]

Step 1: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1)

-

Stir a mixture of 6-nitro-1H-indazole (0.308 mole) and 1-bromo-2-chloroethane (0.308 mole) in 100 mL of ethanol at room temperature for 6.5 hours.

-

Monitor the reaction by TLC.

-

Filter the product and purify by column chromatography using CHCl₃:CH₃OH (8:2 v/v) as eluent.

Step 2: Synthesis of 1-(2-hydrazinyl)-6-nitro-1H-indazole (Compound 2)

-

Stir a mixture of Compound 1 (0.208 mole) and hydrazine hydrate (0.208 mole) in 100 mL of ethanol at room temperature for 4.5 hours.

-

Filter and purify the product by column chromatography using CHCl₃:CH₃OH (8:2 v/v).

Step 3: Synthesis of Schiff Bases (Compounds 3a-j)

-

Stir a mixture of Compound 2 (0.026 mole) and a substituted benzaldehyde (0.026 mole) in 100 mL of ethanol with 2-4 drops of glacial acetic acid for 2 hours, followed by reflux for 2.5 hours.

-

Filter and purify the product by column chromatography using CH₃OH:CHCl₃ (7:3 v/v).

Step 4: Synthesis of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones (Compounds 4a-j)

-

To a stirred solution of the Schiff base (Step 3) in an appropriate solvent, add chloroacetyl chloride in the presence of a base (e.g., triethylamine).

-

The specific reaction conditions (solvent, temperature, and time) may vary depending on the substrate.

-

Purify the final azetidinone derivatives by recrystallization or column chromatography.

Visualizing the Science: Pathways and Processes

To better understand the synthesis and mechanism of action of nitroindazole compounds, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Certain nitroindazole derivatives, particularly 7-nitroindazole, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[14][15] This inhibition is a key mechanism underlying their neuroprotective and analgesic effects.[14][15] The enzyme nNOS catalyzes the production of nitric oxide (NO), a crucial neurotransmitter, from L-arginine.[14] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[16]

Mechanism of Action: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, which is involved in immune regulation.[17] Overexpression of IDO1 in the tumor microenvironment leads to immunosuppression.[1] Some nitroindazole derivatives are being explored as IDO1 inhibitors for cancer immunotherapy.[1]

This technical guide provides a foundational understanding of the synthesis and biological significance of novel nitroindazole compounds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to design and develop next-generation therapeutics based on this versatile scaffold. The continued exploration of nitroindazoles holds immense promise for addressing unmet medical needs across various disease areas.

References

- 1. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

- 14. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxy-5-nitro-1H-indazole: A Technical Review for Drug Discovery Professionals

An in-depth exploration of the synthesis, chemical properties, and potential biological significance of 6-methoxy-5-nitro-1H-indazole, a heterocyclic scaffold of interest in medicinal chemistry.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, a specific derivative with potential applications in pharmaceutical research. While direct biological data on this core compound is limited in publicly available literature, this review summarizes its chemical characteristics, synthesis protocols, and the biological activities of its closely related derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a nitro-substituted aromatic heterocycle. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring influences its chemical reactivity and potential biological interactions. It can be used as a pharmaceutical synthesis intermediate in various organic reactions.[1]

Synthesis of Precursors and Derivatives

A key precursor for the synthesis of indazole derivatives with the 6-methoxy-5-nitro substitution pattern is 6-methoxy-5-nitro-1-tetralone. A detailed experimental protocol for its preparation is outlined below.

Experimental Protocol: Synthesis of 6-methoxy-5-nitro-1-tetralone

-

Materials: 6-methoxy-1-tetralone, acetic anhydride, 65% nitric acid, acetic acid, ethyl acetate, hexane.

-

Procedure:

-

A solution of 6-methoxy-1-tetralone (e.g., 600 mg, 3.40 mmol) in acetic anhydride (3.0 mL) is prepared in an ice bath.

-

A mixture of 65% HNO3 (330 µL) in acetic acid (210 µL) is added dropwise to the solution over 2 hours, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for an additional 2 hours at 0 °C.

-

The resulting solid is treated with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure.

-

The residue is purified by silica gel chromatography using a hexane:EtOAc (8:2) solvent system to yield 6-methoxy-5-nitro-1-tetralone.[2]

-

This precursor can then be utilized in subsequent reactions, such as Claisen-Schmidt condensation with aromatic aldehydes, to form chalcones, which can then be cyclized with hydrazine to yield various this compound derivatives.

Biological Activity of this compound Derivatives

Antiproliferative Activity

Several 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, synthesized from the aforementioned 6-methoxy-5-nitro-1-tetralone precursor, have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) |

| 11a | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 11b | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 12a | NCI-H460 (Lung Carcinoma) | 5 - 15 |

| 12b | NCI-H460 (Lung Carcinoma) | 5 - 15 |

Table 1: Antiproliferative Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives. [2]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Culture: Human tumor cell lines (e.g., NCI-H460) are grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% inhibition of cell growth, is calculated from the dose-response curves.[3]

Antibacterial Activity

The antibacterial potential of these derivatives has also been investigated.

| Compound ID | Target Organism | MIC (µg/mL) |

| 12a | Neisseria gonorrhoeae | 250 |

| 13b | Neisseria gonorrhoeae | 62.5 |

Table 2: Antibacterial Activity of 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives. [2]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known activities of other nitro-substituted indazole derivatives, a hypothetical mechanism of action can be proposed. Many indazole derivatives are known to function as kinase inhibitors, interfering with signal transduction pathways that are crucial for cell proliferation and survival. The nitro group, being strongly electron-withdrawing, can play a significant role in the binding of these compounds to the active site of kinases.

Caption: General synthesis workflow and hypothetical mechanism of action for this compound derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data on the core molecule remains to be established, the significant antiproliferative and antibacterial activities of its derivatives highlight the potential of this chemical class. Further investigation into the synthesis of a broader range of derivatives and comprehensive pharmacological profiling are warranted to fully elucidate the therapeutic potential of this compound and its analogues. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Potential Therapeutic Targets of 6-Methoxy-5-nitro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs. This technical guide focuses on 6-methoxy-5-nitro-1H-indazole and its derivatives, exploring their potential as therapeutic agents. While direct research on this specific molecule is nascent, analysis of structurally related 5-nitro and 6-nitro-indazole compounds reveals significant promise, particularly in the fields of oncology and anti-parasitic therapy. This document synthesizes the current understanding of their biological activities, delineates potential molecular targets, provides detailed experimental protocols for their evaluation, and visualizes key cellular pathways and workflows. The primary therapeutic mechanisms appear to revolve around the inhibition of protein kinases and the induction of apoptosis through the generation of reactive oxygen species (ROS).

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This structure provides a versatile framework for interacting with various biological targets. The therapeutic potential of indazole derivatives is well-established, with compounds like Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a VEGFR inhibitor for renal cell carcinoma) featuring this core structure. The addition of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and biological activity, often enhancing its potential as an antiproliferative or antimicrobial agent.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of structurally similar nitroindazole derivatives, two primary avenues of therapeutic action have been identified: inhibition of protein kinases and induction of apoptosis.

Protein Kinases

The indazole core is a common feature in many kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. While the specific kinase targets of this compound have not been definitively identified in the reviewed literature, numerous studies on related nitroindazoles suggest a strong potential for activity against various kinase families.

A computational screening study identified 5-nitroindazole as a potential multi-targeted inhibitor of several kinases crucial in lung cancer, including cyclin-dependent kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6.[2][3] Derivatives of the indazole scaffold have been shown to inhibit a range of kinases involved in cancer progression, such as:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)[1]

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Polo-like kinase 4 (PLK4)[4]

-

Epidermal Growth Factor Receptor (EGFR)[2]

-

Pim kinases[2]

The methoxy and nitro substitutions on the 6- and 5-positions, respectively, are expected to modulate the binding affinity and selectivity of the compound for specific kinase targets.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A significant body of evidence suggests that nitroindazole derivatives exert their antiproliferative effects by inducing programmed cell death, or apoptosis. The mechanism is often initiated by the generation of reactive oxygen species (ROS). The nitro group is believed to be a key player in this process. In the intracellular environment, particularly in parasitic protozoa, the nitro group can be reduced by nitroreductases, leading to the formation of cytotoxic nitro radicals and superoxide anions.

This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers the intrinsic (or mitochondrial) pathway of apoptosis.[5][6][7] Key events in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress leads to the opening of pores in the mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[6]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.[6]

-

Caspase Activation: The apoptosome activates initiator caspase-9, which then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.

The following diagram illustrates the proposed ROS-mediated intrinsic apoptosis pathway.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro biological activities of various 5-nitro and 6-nitro-indazole derivatives from the scientific literature. These compounds are structurally related to this compound and provide an indication of the potential potency of this chemical class.

Table 1: Antiproliferative Activity of Nitro-Benzo[g]indazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 11a | NCI-H460 | Lung Carcinoma | 5-15 | [8] |

| 11b | NCI-H460 | Lung Carcinoma | 5-15 | [8] |

| 12a | NCI-H460 | Lung Carcinoma | 5-15 | [8] |

| 12b | NCI-H460 | Lung Carcinoma | 5-15 |[8] |

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4 | L. infantum | 5.53 | [9] |

| 5 | L. infantum | 4 | [9] |

| 11 | L. infantum | 6 | [9] |

| 13 | L. major | 38 |[9] |

Table 3: Anti-parasitic Activity of 5-Nitroindazole Derivatives

| Compound ID | Target Species | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 8 | A. castellanii | Anti-trophozoite | < 5 | [10] |

| 9 | A. castellanii | Anti-trophozoite | < 5 | [10] |